molecular formula C19H13NO2 B12099021 2-(9h-Carbazol-9-yl)benzoic acid CAS No. 6286-88-0

2-(9h-Carbazol-9-yl)benzoic acid

Katalognummer: B12099021
CAS-Nummer: 6286-88-0
Molekulargewicht: 287.3 g/mol
InChI-Schlüssel: ADKWBMCELSRNFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(9H-Carbazol-9-yl)benzoic acid: is an organic compound that belongs to the class of carbazole derivatives. Carbazole is a nitrogen-containing aromatic heterocycle known for its excellent optoelectronic properties, high charge carrier mobility, and good environmental stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Carbazol-9-yl)benzoic acid typically involves organic synthesis routes that include a series of reactions. One common method involves the reaction of carbazole with a suitable benzoic acid derivative under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(9H-Carbazol-9-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the aromatic rings .

Wissenschaftliche Forschungsanwendungen

2-(9H-Carbazol-9-yl)benzoic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(9H-Carbazol-9-yl)benzoic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, making it useful in electronic applications. In biological systems, it may interact with proteins, enzymes, or nucleic acids, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(9H-Carbazol-9-yl)benzoic acid include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which combines the carbazole moiety with a benzoic acid group. This unique combination imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and materials science .

Eigenschaften

CAS-Nummer

6286-88-0

Molekularformel

C19H13NO2

Molekulargewicht

287.3 g/mol

IUPAC-Name

2-carbazol-9-ylbenzoic acid

InChI

InChI=1S/C19H13NO2/c21-19(22)15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H,(H,21,22)

InChI-Schlüssel

ADKWBMCELSRNFK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.